
4,4'-(Thiophene-2,5-diyl)dibenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(Thiophene-2,5-diyl)dibenzonitrile is an organic compound with the molecular formula C18H10N2S and a molecular weight of 286.35 g/mol It is characterized by the presence of a thiophene ring flanked by two benzonitrile groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(Thiophene-2,5-diyl)dibenzonitrile typically involves the reaction of 2,5-dibromothiophene with 4-cyanophenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium(0) complexes and requires a base such as potassium carbonate in a solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C).
Industrial Production Methods: While specific industrial production methods for 4,4’-(Thiophene-2,5-diyl)dibenzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring stringent quality control measures.
化学反应分析
Types of Reactions: 4,4’-(Thiophene-2,5-diyl)dibenzonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Electrophiles like bromine, chloromethyl methyl ether.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Halogenated thiophenes, alkylated thiophenes.
科学研究应用
4,4’-(Thiophene-2,5-diyl)dibenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用机制
The mechanism of action of 4,4’-(Thiophene-2,5-diyl)dibenzonitrile largely depends on its application. In organic electronics, its conjugated structure allows for efficient charge transport and light absorption. In biological systems, its mechanism may involve interactions with cellular targets, leading to disruption of cellular processes. detailed studies on its specific molecular targets and pathways are still ongoing .
相似化合物的比较
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde: Similar in structure but contains a benzothiadiazole core instead of a thiophene ring.
4,4’-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzonitrile: Contains a thiazolo-thiazole core, offering different electronic properties.
Uniqueness: 4,4’-(Thiophene-2,5-diyl)dibenzonitrile is unique due to its thiophene core, which provides distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in the development of organic electronic materials and as a versatile building block in organic synthesis .
属性
分子式 |
C18H10N2S |
|---|---|
分子量 |
286.4 g/mol |
IUPAC 名称 |
4-[5-(4-cyanophenyl)thiophen-2-yl]benzonitrile |
InChI |
InChI=1S/C18H10N2S/c19-11-13-1-5-15(6-2-13)17-9-10-18(21-17)16-7-3-14(12-20)4-8-16/h1-10H |
InChI 键 |
HKDJGRLOXRXWOF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)C2=CC=C(S2)C3=CC=C(C=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




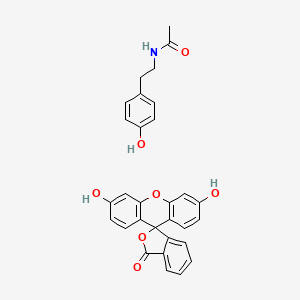


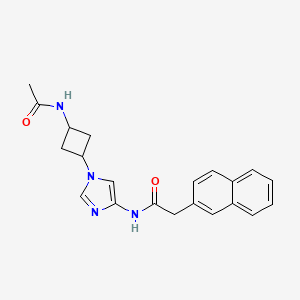
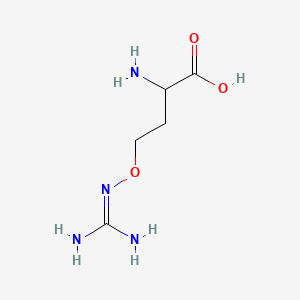
![Dimethyl 2-(bromomethyl)-[1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B11929371.png)
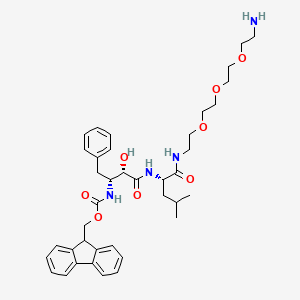
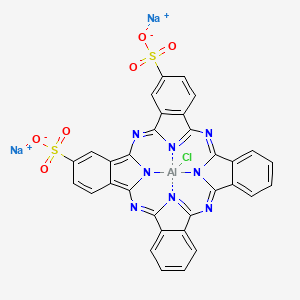
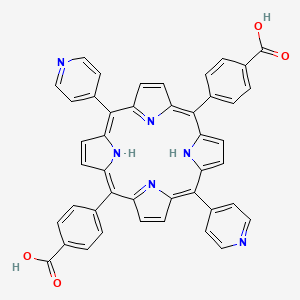
![2-(1-(Tert-butoxycarbonyl)pyrrolidine-2-carboxamido)-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B11929392.png)
![[(1S,7R,8R,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-6-oxo-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate](/img/structure/B11929396.png)

